Di-p-tolyl sulfone
Description
Overview of Diaryl Sulfones in Contemporary Chemical Science
Diaryl sulfones are a class of organosulfur compounds characterized by a sulfonyl group (SO2) bonded to two aryl groups. britannica.com This functional group imparts a unique combination of properties, including high thermal stability and chemical resistance, making them crucial components in various fields. researchgate.net In medicinal chemistry, the diaryl sulfone motif is found in a number of therapeutic agents. researchgate.netacs.org For instance, dapsone, a well-known diaryl sulfone, has been used in the treatment of leprosy. britannica.comacs.org
The synthesis of diaryl sulfones can be achieved through several methods, including the oxidation of corresponding sulfides and sulfoxides, or the reaction of arenes with arenesulfonic acids in the presence of strong acids. acs.org More recent advancements include palladium-catalyzed coupling reactions of aryl boronic acids with arylsulfonyl chlorides, offering milder reaction conditions and higher yields. acs.orgchemrevlett.com The versatility of the sulfonyl group, capable of acting as a nucleophile, electrophile, or radical under different conditions, makes diaryl sulfones highly adaptable intermediates in organic synthesis. researchgate.net
Significance of the Di-p-tolyl Moiety within Sulfone Architectures
The para-substitution pattern also plays a role in the electronic nature of the aromatic rings, which can in turn influence the reactivity of the sulfone group and the molecule as a whole. This specific substitution enhances the stability and reactivity of the compound compared to other sulfones, allowing it to effectively participate in various organic transformations while maintaining desirable physical properties. smolecule.com
Current Research Landscape and Future Directions for Di-p-tolyl Sulfone
Current research on this compound is multifaceted, exploring its utility in both fundamental and applied chemistry. One area of investigation is its use as a precursor in photochemical reactions. For example, the photolytic cleavage of this compound can generate reactive intermediates for the synthesis of other complex molecules, such as isomeric p-tolylpyridines. sigmaaldrich.comchemicalbook.comscbt.com
Furthermore, this compound serves as a building block in the development of advanced materials. Its inherent thermal stability makes it a candidate for incorporation into high-performance polymers and resins. ontosight.aiontosight.ai Research is also directed towards understanding its behavior under various reaction conditions, such as acidic cleavage at elevated temperatures, which can lead to the formation of phenolic compounds. smolecule.com
Future research is likely to continue exploring the synthesis of novel derivatives of this compound to fine-tune its properties for specific applications. This includes the development of new catalytic systems for its synthesis and its use as a starting material for creating complex molecular architectures with potential applications in electronics and pharmaceuticals. The ongoing investigation into its chemical reactions, such as Pummerer-type reactions and photolysis, will undoubtedly uncover new synthetic methodologies and applications for this versatile compound. smolecule.com
| Property | Value |
| Molecular Formula | C14H14O2S |
| Molecular Weight | 246.32 g/mol |
| Melting Point | 158-160 °C |
| Appearance | White crystalline solid |
| CAS Number | 599-66-6 |
| Solubility | Soluble in chloroform |
Interactive Data Table: Properties of this compound Data sourced from multiple chemical suppliers and databases. ontosight.ainist.govsigmaaldrich.com
| Synthesis Method | Reagents | Catalyst/Conditions |
| Sulfonylation of Toluene (B28343) | Toluene, p-Toluenesulfonic acid (TsOH) | Polystyrene supported aluminium triflate (Ps-Al(OTf)3) |
| Oxidation | Di-p-tolyl sulfide (B99878) | Oxidizing agent |
| Reaction with p-Toluidine | p-Toluenesulfonyl chloride, p-Toluidine |
Interactive Data Table: Synthetic Routes to this compound This table summarizes common laboratory synthesis methods. ontosight.aismolecule.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfonylbenzene | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAYCYAIVOIUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060518 | |
| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
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Molecular Weight |
246.33 g/mol | |
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Physical Description |
White solid; [Alfa Aesar MSDS] | |
| Record name | Di-p-tolyl sulfone | |
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CAS No. |
599-66-6 | |
| Record name | 1,1′-Sulfonylbis[4-methylbenzene] | |
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| Record name | 4,4'-Dimethyldiphenyl sulfone | |
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| Record name | Di-p-tolyl sulfone | |
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| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
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| Record name | Benzene, 1,1'-sulfonylbis[4-methyl- | |
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| Record name | Di-p-tolyl sulphone | |
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| Record name | 4,4′-Dimethyldiphenyl sulfone | |
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Synthetic Methodologies and Synthetic Pathway Analysis of Di P Tolyl Sulfone
Catalytic Sulfonylation Approaches
Catalytic sulfonylation represents a significant advancement in the synthesis of diaryl sulfones, offering milder and more environmentally benign alternatives to traditional methods. These approaches often utilize solid acid catalysts, which can be easily recovered and reused.
Polystyrene-Supported Catalyst Systems (e.g., Ps-Al(OTf)3)
A notable method for the synthesis of di-p-tolyl sulfone involves the sulfonylation of toluene (B28343) with p-toluenesulfonic acid (TsOH) using a polystyrene-supported aluminum triflate (Ps-Al(OTf)3) catalyst. cenmed.comscientificlabs.iesmolecule.com This heterogeneous catalyst demonstrates stability, efficiency, selectivity, and reusability. sigmaaldrich.comchemsrc.com The reaction can be conducted under solvent-free conditions, which further enhances its green credentials. The use of Ps-Al(OTf)3 allows for the efficient production of this compound with high para-selectivity. cenmed.comscientificlabs.iesigmaaldrich.com Research has shown that Ps-Al(OTf)3 is a highly chemoselective catalyst for the sulfonylation of arenes with various sulfonic acids, including p-toluenesulfonic acid.
Table 1: Sulfonylation of Toluene with p-Toluenesulfonic Acid using Ps-Al(OTf)3
| Entry | Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Toluene | p-Toluenesulfonic acid | Ps-Al(OTf)3 | Solvent-free | This compound | High | cenmed.comscientificlabs.ie |
Heterogeneous Solid Acid Catalysis (e.g., Fe3+-Montmorillonite, Zeolite Beta, ZrO2/S2O8^2-)
Heterogeneous solid acid catalysts are widely employed in Friedel-Crafts type reactions, including sulfonylation. researchgate.net These catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and reduced environmental impact compared to traditional Lewis acids. ias.ac.in
Fe3+-Montmorillonite: This clay-based catalyst has proven to be highly active in the Friedel-Crafts sulfonylation of arenes. researchgate.netrsc.org Its activity is attributed to a combination of Brønsted and Lewis acidic sites. researchgate.netrsc.org Fe3+-montmorillonite can effectively catalyze the reaction between toluene and various sulfonylating agents to produce this compound with high para-selectivity. researchgate.net It has been successfully used in the sulfonylation of arenes with sulfonyl chlorides, sulfonic anhydrides, and sulfonic acids. researchgate.netrsc.org
Zeolite Beta: Among various zeolites, Zeolite Beta exhibits high activity for the synthesis of diaryl sulfones. researchgate.netrsc.org Similar to Fe3+-montmorillonite, its catalytic performance is linked to the presence of both Brønsted and Lewis acid sites. researchgate.netrsc.org It promotes the regioselective sulfonylation of toluene, favoring the formation of the para-substituted product, this compound. researchgate.net
ZrO2/S2O8^2- (Sulfated Zirconia): This solid superacid catalyst provides a simple and efficient method for the sulfonylation of aromatic compounds with arylsulfonyl chlorides under solvent-free conditions. researchgate.net The reaction proceeds rapidly and affords diaryl sulfones, including this compound, in high yields (78–93%). researchgate.net This catalyst is noted for its stability, reusability, and environmentally friendly nature. researchgate.net
Table 2: Performance of Various Heterogeneous Solid Acid Catalysts in Sulfonylation
| Catalyst | Sulfonylating Agent | Arene | Key Findings | Reference |
|---|---|---|---|---|
| Fe3+-Montmorillonite | Arenesulfonyl chlorides, sulfonic anhydrides, sulfonic acids | Toluene | High activity and para-selectivity | researchgate.netrsc.org |
| Zeolite Beta | Arenesulfonyl chlorides, sulfonic anhydrides, sulfonic acids | Toluene | High activity and para-selectivity | researchgate.netrsc.org |
| ZrO2/S2O8^2- | Arylsulfonyl chlorides | Aromatic compounds | High yields (78-93%), solvent-free | researchgate.net |
Oxidative Routes from Organosulfur Precursors (e.g., Di-p-tolyl Sulfide (B99878) Oxidation)
An alternative synthetic pathway to this compound is through the oxidation of di-p-tolyl sulfide. ontosight.ai This method involves the conversion of the sulfide linkage to a sulfone group. Various oxidizing agents can be employed for this transformation. The oxidation of sulfides is a common and effective method for preparing sulfones. thieme-connect.com
The oxidation of di-p-tolyl sulfide first yields di-p-tolyl sulfoxide (B87167), which can be further oxidized to this compound. This stepwise oxidation allows for the potential isolation of the intermediate sulfoxide if desired.
Friedel-Crafts Derived Synthesis of Diaryl Sulfones
The Friedel-Crafts reaction is a classical and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds to aromatic rings, and it is widely applied in the synthesis of diaryl sulfones. wikipedia.orgscispace.com
Mechanistic Investigations of Friedel-Crafts Sulfonylation Processes
The Friedel-Crafts sulfonylation reaction is an electrophilic aromatic substitution. wikipedia.org The mechanism generally involves the generation of a sulfonylium ion (ArSO2+) or a related electrophilic species from a sulfonyl halide or sulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). byjus.comoup.com This electrophile then attacks the aromatic ring of a second molecule, like toluene, to form a resonance-stabilized intermediate known as an arenium ion or sigma complex. byjus.compw.live Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the diaryl sulfone product. byjus.com Unlike Friedel-Crafts acylation, where the ketone product forms a stable complex with the Lewis acid, the sulfone product is a weaker Lewis base, and the catalyst is typically regenerated. wikipedia.org However, in some cases, a stoichiometric amount of the catalyst may still be required. wikipedia.org Kinetic studies have suggested that the removal of the proton from the intermediate is generally not the rate-determining step. oup.com
Intramolecular Reactions Involving Sulfonic Anhydrides
Sulfonic anhydrides can serve as sulfonylating agents in Friedel-Crafts reactions, often catalyzed by Lewis acids. core.ac.ukpageplace.de Research has explored the intramolecular reaction of p-toluenesulfonic anhydride as a route to this compound. core.ac.uk This process can occur alongside the intermolecular Friedel-Crafts sulfonylation. core.ac.uk The formation of sulfones from the reaction of sulfonic anhydrides with arenes is a known side reaction in industrial sulfonation processes. core.ac.uk The use of sulfonic anhydrides can sometimes lead to the formation of byproducts, and their reactivity can be influenced by the choice of catalyst and reaction conditions. pageplace.degoogle.com Studies have also noted the formation of intermolecular sulfonic anhydrides as a secondary reaction during the sulfonation of certain naphthalene (B1677914) derivatives. cdnsciencepub.com
Emerging Synthetic Strategies for Diaryl Sulfone Analogues and Their Potential Applicability
The development of novel and efficient synthetic methodologies for the preparation of diaryl sulfones is an area of significant research interest, driven by the importance of these structural motifs in medicinal chemistry and material science. chemistryviews.org While traditional methods such as the oxidation of diaryl sulfides and Friedel-Crafts sulfonylation are widely used, emerging strategies focus on overcoming the limitations of these classic approaches, such as harsh reaction conditions and limited substrate scope. thieme-connect.comnanomaterchem.com These new methods often employ transition-metal catalysis and novel sulfonylating agents to provide milder and more versatile routes to diaryl sulfone analogues, which could be readily applied to the synthesis of this compound.
Recent advancements have centered on the use of sulfur dioxide (SO₂) surrogates and transition-metal-catalyzed cross-coupling reactions. mdpi.com These approaches offer a convergent and modular way to construct the diaryl sulfone framework from readily available starting materials.
One prominent emerging strategy involves the palladium-catalyzed three-component coupling of an aryl lithium species, an aryl or heteroaryl (pseudo)halide, and a sulfur dioxide surrogate. chemistryviews.org A particularly useful and easy-to-handle SO₂ surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). chemistryviews.org This method allows for the straightforward synthesis of a wide array of unsymmetrical diaryl sulfones. chemistryviews.org The applicability of this method to the synthesis of this compound would involve the coupling of p-tolyllithium (B8432521) with p-tolyl bromide or iodide in the presence of a palladium catalyst and DABSO. The use of specific ligands, such as electron-poor Xantphos-type ligands, has been shown to significantly improve reaction yields. chemistryviews.org
Another innovative approach utilizes diaryliodonium salts as coupling partners. Jiang and co-workers developed a novel method for constructing diaryl-annulated sulfones through the SO₂/iodine (I) exchange of diaryliodonium salts with sodium metabisulfite (B1197395) (Na₂S₂O₅) serving as the SO₂ source. mdpi.com This strategy is catalyzed by copper and proceeds through a proposed free radical mechanism. For the synthesis of this compound, this would entail the use of a di-p-tolyliodonium salt.
Furthermore, N,N'-disulfonylhydrazides have been introduced as a novel source of sulfonyl moieties for the synthesis of diaryl sulfones. researchgate.net These compounds react with diaryliodonium salts in a base-promoted reaction to generate ammonium (B1175870) sulfinates in situ, which are highly reactive. This method avoids the drawbacks associated with the direct use of sulfinic acids and their salts. researchgate.net
The development of recyclable and environmentally benign catalysts is another key focus of emerging synthetic strategies. For instance, copper-iron oxide (CuFe₂O₄) nanoparticles have been employed as a catalyst for the synthesis of unsymmetrical diaryl sulfones from aryl halides and sodium sulfinates in water. nanomaterchem.com This method boasts high yields, short reaction times, and the use of a green solvent, making it an attractive option for industrial applications. nanomaterchem.com The synthesis of this compound via this route would involve the reaction of p-toluenesulfinate with p-tolyl halide in the presence of the CuFe₂O₄ nanocatalyst.
A summary of these emerging strategies is presented in the table below:
| Synthetic Strategy | Key Reagents and Catalysts | Potential Applicability to this compound Synthesis | Key Advantages |
| Palladium-Catalyzed Three-Component Coupling | p-Tolyllithium, p-tolyl (pseudo)halide, DABSO (SO₂ surrogate), Palladium catalyst (e.g., with Xantphos-type ligand) | Direct and convergent synthesis from readily available p-tolyl precursors. | Broad substrate scope, use of a stable SO₂ surrogate. chemistryviews.org |
| Copper-Catalyzed SO₂/Iodine Exchange | Di-p-tolyliodonium salt, Na₂S₂O₅ (SO₂ surrogate), Copper catalyst | Utilizes a diaryliodonium salt precursor for the diaryl sulfone core. | Novel activation of diaryliodonium salts. mdpi.com |
| N,N'-Disulfonylhydrazides with Diaryliodonium Salts | Di-p-tolyl-N,N'-disulfonylhydrazide, Di-p-tolyliodonium salt, Base | In situ generation of a highly reactive sulfinate equivalent. | Avoids issues with sulfinic acid stability and handling. researchgate.net |
| Copper-Iron Oxide Nanocatalyzed Coupling | Sodium p-toluenesulfinate, p-tolyl halide, CuFe₂O₄ nanocatalyst | Environmentally friendly approach using a recyclable catalyst. | Green solvent (water), high yields, short reaction times. nanomaterchem.com |
These emerging strategies represent a significant step forward in the synthesis of diaryl sulfones, offering milder conditions, greater functional group tolerance, and access to a wider range of analogues compared to traditional methods. The potential to adapt these methods for the large-scale and sustainable synthesis of this compound is substantial, paving the way for more efficient production of this and related compounds.
Advanced Reaction Chemistry and Mechanistic Elucidation of Di P Tolyl Sulfone Transformations
Photochemical Reactivity and Decomposition Pathways
The photolysis of di-p-tolyl sulfone induces decomposition, leading to the formation of various products through complex reaction pathways. This section examines the generation of isomeric p-tolylpyridines, the proposed radical mechanisms, and the influence of intermolecular complexes and solvents on the reaction.
Generation of Isomeric p-Tolylpyridines via Photolysis
The photochemical decomposition of this compound in pyridine (B92270) using a mercury arc lamp results in the formation of isomeric p-tolylpyridines, specifically α, β, and γ isomers. oup.comoup.comscientificlabs.iesigmaaldrich.comchemicalbook.com Research has shown that the distribution of these isomers is distinct, with the β-isomer being the most abundant, followed by the α- and γ-isomers (β > α > γ). oup.com This outcome differs from the p-tolylation of pyridine using other p-tolyl radical sources like p-toluoyl peroxide or p-iodotoluene, which yield a different isomer distribution (α > β > γ). oup.com
The reaction is typically carried out by irradiating a solution of this compound in pyridine. oup.com The presence of acetone (B3395972) as a photosensitizer has been observed to significantly enhance the rate of photochemical conversion. oup.com
Table 1: Photolysis of this compound and Related Compounds in Pyridine
| Starting Material | Solvent | Irradiation Time (h) | Conversion (%) | Yield of p-Tolylpyridines (%) | Isomer Distribution (α:β:γ) |
|---|---|---|---|---|---|
| This compound | Pyridine | 50 | 20.6 | 10.3 | 29.1 : 51.5 : 19.4 |
| This compound | Pyridine-Acetone (1:1) | 20 | 80.5 | 32.2 | 28.4 : 52.8 : 18.8 |
| p-Toluoyl peroxide | Pyridine | 50 | 100 | 10.9 | 57.3 : 27.2 : 15.5 |
| p-Iodotoluene | Pyridine | 50 | 59.8 | 1.8 | 54.4 : 30.0 : 15.6 |
Data sourced from Nakabayashi et al. (1977) oup.com
Investigation of Proposed Radical Mechanisms in Phototransformations
The phototransformation of this compound is believed to proceed through radical intermediates. researchgate.netchinesechemsoc.org The initial step is the homolytic cleavage of the carbon-sulfur (C–S) bond upon UV irradiation, generating p-tolyl radicals and p-toluenesulfonyl radicals. researchgate.net These highly reactive radical species then interact with the surrounding solvent molecules.
In the context of p-tolylpyridine formation, the p-tolyl radical attacks the pyridine ring. The distinct isomer distribution observed with this compound suggests a more complex mechanism than a simple free-radical attack, which is characteristic of other p-tolyl radical sources. oup.com This has led to the proposal of an initial interaction between the excited sulfone molecule and pyridine. oup.com The generation of radical intermediates is a common feature in the photochemistry of sulfones, where the sulfur oxidation state can influence the subsequent reaction pathways. chinesechemsoc.org
Role of Intermolecular Complex Formation (e.g., Sulfone-Pyridine Complexes) and Solvent Effects
The unique isomer distribution in the photolysis of this compound in pyridine points to the formation of an intermolecular sulfone-pyridine complex. oup.com It is proposed that upon UV irradiation, the this compound interacts with pyridine to form a complex, which then decomposes to yield the specific isomer ratio of p-tolylpyridines. oup.com This hypothesis is supported by the observation that the product distribution is not significantly altered by the presence of a radical scavenger like acetone, which would be expected to influence a straightforward free-radical pathway. oup.com
Solvents play a crucial role in the photochemical reactions of sulfones. nih.gov The choice of solvent can affect the efficiency and the nature of the products. For instance, the use of a pyridine-acetone mixture significantly accelerates the photolysis of this compound compared to pure pyridine. oup.com This suggests that acetone acts as a photosensitizer, promoting the excitation of the sulfone. oup.com The solvent can also influence the stability and reactivity of the photogenerated radical intermediates. nih.gov
Acid-Mediated Cleavage Reactions
This compound can undergo cleavage reactions when subjected to strong acidic conditions at elevated temperatures. This section details the kinetic and thermodynamic aspects of this process and the influence of reaction conditions.
Kinetic and Thermodynamic Studies of Sulfuric Acid-Assisted Cleavage
The cleavage of this compound can be achieved using concentrated sulfuric acid at temperatures exceeding 120°C. researchgate.netsmolecule.com Kinetic studies have revealed that the cleavage of di-p-substituted diaryl sulfones, including this compound, follows second-order rate kinetics. researchgate.net The reaction products are the corresponding sulfonic acids, which can be quantified to determine the reaction rate constants. researchgate.net
Thermodynamic parameters, such as the activation energy, have been determined from Arrhenius plots of the second-order rate constants over a range of temperatures. researchgate.net For a series of di-p-substituted diaryl sulfones, it was found that electron-donating groups on the aromatic rings decrease the activation energy of the cleavage reaction, while electron-withdrawing groups increase it. researchgate.net This indicates that the stability of the carbocation intermediate formed during the reaction plays a significant role in the reaction kinetics.
Influence of Reaction Conditions on Cleavage Efficiency
The efficiency of the acid-mediated cleavage of this compound is highly dependent on the reaction conditions. Key factors include the concentration of the acid, the temperature, and the reaction time.
Temperature: The cleavage requires elevated temperatures, typically above 120°C, to proceed at a reasonable rate. researchgate.netsmolecule.com Increasing the temperature generally leads to a higher rate of cleavage, as predicted by the Arrhenius equation. researchgate.net
Acid Concentration: Concentrated sulfuric acid is necessary to facilitate the cleavage reaction. The acid acts as both a catalyst and a reagent in the process.
Reaction Time: The extent of cleavage increases with the reaction time. Kinetic studies allow for the prediction of the degree of conversion over a given period. researchgate.net
The nature of the substituents on the aryl rings also has a profound impact on the cleavage efficiency. As mentioned, electron-donating groups enhance the reaction rate by stabilizing the electron-deficient transition state, thereby lowering the activation energy. researchgate.net
Catalytic Transformations Involving this compound or Related Systems
Rhodium complexes have demonstrated catalytic activity in disulfide exchange reactions, a process relevant to systems related to this compound. A catalytic system comprising RhH(PPh₃)₄, trifluoromethanesulfonic acid, and tri(p-tolyl)phosphine facilitates the exchange between two symmetrical dialkyl disulfides, leading to an equilibrium mixture of three disulfides. nih.gov This reaction can reach equilibrium within 15 minutes in refluxing acetone. nih.gov The catalyst remains active after equilibrium is achieved, and the product ratio can be altered by adding more of one of the disulfide reactants. nih.gov By using a four-fold molar excess of one disulfide, an unsymmetrical disulfide can be obtained in over 80% yield. nih.gov
The scope of this rhodium-catalyzed exchange extends to diaryl disulfides and dialkyl disulfides, which react even more rapidly, achieving equilibrium within five minutes at room temperature in the presence of a rhodium complex and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). nih.govresearchgate.net The nature of the substituents on the disulfides significantly influences the reaction. researchgate.net For instance, the reaction of diphenyl disulfide and di-p-tolyl disulfide in the presence of bis(sec-butyl) disulfide at room temperature selectively yields phenyl p-tolyl disulfide, leaving the bis(sec-butyl) disulfide unchanged. nih.govresearchgate.net At reflux temperatures, however, random disproportionation occurs. researchgate.net This catalytic method is also applicable to the exchange reactions of disulfides with diselenides and ditellurides, producing selenosulfides and tellurinosulfides, respectively. nih.govresearchgate.net
Table 1: Rhodium-Catalyzed Disulfide Exchange Reaction Conditions
| Catalyst System | Substrates | Conditions | Time to Equilibrium |
| RhH(PPh₃)₄, trifluoromethanesulfonic acid, (p-tol)₃P | Symmetrical dialkyl disulfides | Refluxing acetone | 15 minutes |
| Rhodium complex, dppe | Diaryl and dialkyl disulfides | Room temperature | 5 minutes |
Sulfinate esters serve as important precursors and intermediates in the synthesis of various sulfur-containing compounds, including those structurally related to this compound. For example, p-tolylsulfinyl p-tolyl sulfone has been utilized to introduce a sulfinamide group in chemical syntheses. acs.orgnih.gov
In one synthetic approach, β-nitrile and β-ester sulfones act as precursors to heteroaryl sulfinate species through an E1cb elimination under basic conditions. rsc.org The resulting active sulfinate can then participate in palladium-catalyzed cross-coupling reactions with aryl bromides, accompanied by the extrusion of sulfur dioxide. rsc.org
The synthesis of dibenzothiophene (B1670422) S-oxides can be achieved from 2-bromoaryl sulfinate esters. rsc.org This process involves a Suzuki–Miyaura cross-coupling of the 2-bromoaryl sulfinate ester with an arylboronic acid, which selectively occurs at the bromo position. rsc.org This is followed by an electrophilic cyclization of the sulfinate ester moiety, often using triflic anhydride (B1165640) (Tf₂O), to yield the dibenzothiophene S-oxide. rsc.org For instance, the reaction of methyl 2-bromobenzenesulfinate with 4-tolylboronic acid in the presence of a palladium catalyst yields methyl 2-(4-tolyl)benzenesulfinate, which can then be cyclized to the corresponding dibenzothiophene S-oxide. rsc.org
Furthermore, the reaction of prochiral sulfites with Grignard reagents like t-butylmagnesium chloride can be controlled to produce the corresponding sulfinic esters. researchgate.net These diastereoisomeric sulfinates can then be reacted with other organometallic reagents to generate enantiomerically pure sulfoxides. researchgate.net
Table 2: Synthesis of Dibenzothiophene S-oxides from Sulfinate Esters
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| 2-Bromoaryl sulfinate ester | Arylboronic acid | Pd catalyst | Biaryl sulfinate ester |
| Biaryl sulfinate ester | Triflic anhydride (Tf₂O) | - | Dibenzothiophene S-oxide |
Rhodium-Catalyzed Disulfide Exchange Reactions
Radical Chemistry and Electron Transfer Processes
The formation of intramolecular dimer radical ions of diphenyl sulfone derivatives, including this compound (DTS), has been investigated using electron beam pulse radiolysis in the liquid phase at room temperature. researchgate.netdntb.gov.ua In these species, a single excess charge (either a hole or an electron) is delocalized over the two aromatic rings. researchgate.net
Pulse radiolysis of a solution of this compound in 1,2-dichloroethane (B1671644) (DCE) leads to the formation of transient absorption spectra with maxima at 360 and 500 nm. researchgate.net These bands are attributed to the intramolecular dimer radical ions of DTS. researchgate.net The formation mechanism involves the ionization of the solvent (DCE) to produce solvent radical cations and electrons. researchgate.net The diphenyl sulfone derivative then scavenges these species to form the corresponding radical ions. researchgate.net While the formation of dimer radical cations is more common, diphenyl sulfone derivatives are among the limited number of molecules that also form dimer radical anions. researchgate.netdntb.gov.ua
Density Functional Theory (DFT) calculations have provided valuable insights into the structure, stability, and reaction coordinates of the radical ions of diphenyl sulfone derivatives. researchgate.net DFT calculations confirm the formation of intramolecular dimer radical ions for both cations and anions of these compounds. researchgate.netdntb.gov.ua
The calculations show that the stability of the dimer radical anion is influenced by both the inductive effect of the sulfonyl group and the conjugation involving the d-orbital of the sulfur atom and the phenyl rings. researchgate.netdntb.gov.ua The torsion barrier of the phenyl rings in the dimer radical ions is calculated to be larger than that in the neutral molecule, indicating a more rigid structure upon ionization. researchgate.net For the radical anion of this compound, DFT calculations at the B3LYP/6-31+g(d,p) level of theory have been used to determine its optimized geometry and properties. researchgate.net These theoretical studies are crucial for understanding the charge transfer dynamics in these systems, which is important for their potential applications in functional materials. researchgate.net
Table 3: Calculated Properties of this compound (DTS) Species from DFT
| Species | Property | Calculated Value/Observation |
| Neutral DTS | Torsion barrier of phenyl ring | Lower than radical ions |
| DTS Radical Cation | Formation | Confirmed by DFT |
| DTS Radical Anion | Formation | Confirmed by DFT |
| DTS Radical Anion | Stability Factor | Inductive effect of sulfonyl group |
| DTS Radical Anion | Stability Factor | Conjugation involving S d-orbital and phenyl rings |
| Dimer Radical Ions | Torsion barrier of phenyl ring | Larger than neutral state |
Spectroscopic and Computational Characterization of Di P Tolyl Sulfone
Vibrational Spectroscopy Analysis (Infrared Spectroscopy)
Infrared (IR) spectroscopy is a important tool for identifying the functional groups and structural features of di-p-tolyl sulfone. The synthesis of this compound and its characterization by IR spectroscopy have been documented. scientificlabs.ie The IR spectrum displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. orgsyn.org
Key vibrational frequencies for sulfone groups are typically observed in the IR spectrum. For instance, a related compound, ethynyl (B1212043) p-tolyl sulfone, shows strong bands at 1337 cm⁻¹ and 1156 cm⁻¹, which are characteristic of the sulfone group. orgsyn.org The NIST Chemistry WebBook provides IR spectral data for this compound, which can be used for detailed analysis. nist.govnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR spectra are instrumental in confirming the arrangement of atoms within the molecule. rsc.org
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows distinct signals for the aromatic and methyl protons. rsc.org In a typical spectrum recorded in CDCl₃, the aromatic protons appear as doublets at approximately 7.81 ppm and 7.27 ppm. rsc.org The methyl protons (CH₃) give rise to a singlet at around 2.38 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the structure with signals corresponding to the different carbon environments in the molecule. rsc.org The key chemical shifts in CDCl₃ are observed at approximately 143.9 ppm, 139.0 ppm, 129.9 ppm, 127.5 ppm, and 21.6 ppm, corresponding to the aromatic and methyl carbons. rsc.org
Table 1: NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|
| ¹H | 7.81 | d | rsc.org |
| 7.27 | d | rsc.org | |
| 2.38 | s | rsc.org | |
| ¹³C | 143.9 | rsc.org | |
| 139.0 | rsc.org | ||
| 129.9 | rsc.org | ||
| 127.5 | rsc.org | ||
| 21.6 | rsc.org |
Mass Spectrometry in Reaction Product Identification and Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M+] at an m/z value corresponding to its molecular weight of 246.32 g/mol . rsc.orgnist.gov
Studies on related sulfones have shown that a common fragmentation pathway involves the rearrangement of the sulfone to a sulfinate, which influences the subsequent fragmentation. tandfonline.com For diaryl sulfones, migration of an aryl group from sulfur to oxygen can occur under electron impact. tandfonline.com
Theoretical Chemistry Approaches
Computational chemistry provides valuable insights into the properties and behavior of this compound at the molecular level.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations have been employed to study diphenyl sulfone derivatives, including this compound. researchgate.netnih.gov These studies have shown that the sulfonyl group, being strongly electron-withdrawing, contributes to the stability of the radical anion of the molecule. researchgate.net The electronic properties, such as the electron-donating and electron-accepting capabilities, can be evaluated using DFT, which is crucial for understanding the reactivity of these compounds. mdpi.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra
Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the excited state properties and predict the optical spectra of molecules. For diphenyl sulfone derivatives, TD-DFT calculations have been used to assign the transient absorption bands observed in pulse radiolysis experiments. nih.gov These calculations help in understanding the electronic transitions, such as the charge resonance bands, which are important for applications in materials science. nih.gov
Computational Investigations of Molecular Geometry, Frontier Molecular Orbitals, and Dipole Moments
Computational methods are also used to determine the optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and dipole moments of this compound. DFT calculations, specifically using methods like B3LYP with a 6-31+g(d,p) basis set, have been used to calculate these properties for diphenyl sulfone derivatives. researchgate.netnih.gov
Table 2: Calculated Parameters for this compound (Neutral State) from DFT
| Parameter | Calculated Value | Reference |
|---|---|---|
| Phenyl rings distance (nm) | 0.500 | researchgate.net |
| C–S distances (nm) | 0.180 | researchgate.net |
| C–S–C angle (deg) | 101.9 | researchgate.net |
| Dipole moment (debye) | 8.19 | researchgate.net |
Theoretical Analysis of Radical Ion Formation and Stability
The formation and stability of radical ions of this compound and its derivatives are critical for understanding charge transfer dynamics in various applications, including functional materials. researchgate.net Theoretical analysis, primarily using Density Functional Theory (DFT), has provided significant insights into the behavior of these species.
Studies have reported the formation of intramolecular dimer radical ions (both cations and anions) of diphenyl sulfone derivatives, including this compound (DTS), in the liquid phase. researchgate.net These formations were observed using electron beam pulse radiolysis and supported by DFT calculations. researchgate.net The research indicates that after a neutral molecule is converted into a radical ion, it undergoes molecular relaxation to form an intramolecular dimer radical ion, where the excess charge is localized across a pair of aromatic rings. researchgate.net
DFT calculations, specifically using the B3LYP/6-31+g(d,p) method, have been employed to determine the optimized structures of the neutral this compound molecule, as well as its radical cation and radical anion. researchgate.net These calculations reveal changes in the molecular geometry upon ion formation. For instance, the C–S–C bond angle is larger in the radical anion compared to the neutral molecule. researchgate.net
The stability of the dimer radical anion is influenced by both the inductive effect of the sulfonyl group and the conjugation involving the d-orbital of the sulfur atom and the phenyl rings. researchgate.net The presence of the electron-withdrawing sulfonyl group contributes to a positive electron affinity, which in turn enhances the stability of the radical anion. researchgate.net
Furthermore, theoretical calculations have been used to analyze the torsion barrier of the phenyl rings. researchgate.net It has been found that the dimer radical ions exhibit a larger rotational barrier for the phenyl rings compared to the neutral state, suggesting increased rigidity in the radical ion form. researchgate.net This increased rigidity is attributed to the charge resonance between the two phenyl rings. researchgate.net
The following table summarizes key findings from theoretical analyses of this compound radical ions:
| Property | Observation from Theoretical Analysis | Significance |
| Radical Ion Formation | Formation of intramolecular dimer radical cations and anions confirmed by DFT calculations. researchgate.net | Elucidates the mechanism of charge localization in diphenyl sulfone derivatives. |
| Geometric Structure | The C–S–C bond angle increases in the radical anion compared to the neutral molecule. researchgate.net | Indicates structural changes upon electron attachment. |
| Radical Anion Stability | Stability is dependent on the inductive effect of the SO2 group and d-orbital conjugation. researchgate.net | Explains the propensity of this compound to form stable radical anions. |
| Torsional Barrier | The rotational barrier of the phenyl rings is higher in the dimer radical ions than in the neutral state. researchgate.net | Suggests increased molecular rigidity and charge resonance in the radical ion state. |
Applications of Di P Tolyl Sulfone in Advanced Materials and Organic Synthesis
Polymer Science and Engineering Applications
The unique structural characteristics of di-p-tolyl sulfone, particularly the presence of two para-tolyl groups attached to a sulfone functional group, contribute to its utility in polymer chemistry. smolecule.com Sulfone-containing polymers are known for their high thermal stability, good insulating properties, and chemical resistance. tuntunplastic.com
Function as a Polymer Stabilizer
This compound and its derivatives can act as stabilizers in polymer chemistry. This stabilization is crucial for maintaining the integrity of polymers under harsh processing or environmental conditions. For instance, in polycarbonates, which are often used in applications requiring high transparency and impact resistance, additives are introduced to prevent degradation during high-temperature molding. googleapis.com The inclusion of stabilizer components can enhance the retention of UV absorbing components in polycarbonates, which is particularly important for outdoor applications. googleapis.com
Contribution to Enhanced Thermal Stability and Mechanical Integrity of Polymeric Systems
The incorporation of sulfone groups into polymer backbones is a well-established strategy for enhancing thermal stability. tuntunplastic.com Polymers containing the sulfone linkage, such as poly(ether sulfone) (PES) and polysulfone (PSU), exhibit high-temperature resistance and excellent mechanical properties. tuntunplastic.comaipprecision.com For example, polysulfone maintains its dimensional integrity at temperatures up to 185°C and possesses high tensile strength and flexural modulus. aipprecision.com
The introduction of this compound moieties into polymer structures can further enhance these properties. Research on poly(arylene ether sulfone)s has shown that the incorporation of structures derived from this compound can lead to materials with high glass transition temperatures and thermal stability. upatras.grresearchgate.net For example, copolymers containing pyridine (B92270) and tolyl groups have been shown to maintain their mechanical properties and thermal stability at high temperatures. upatras.gr
Table 1: Thermal Properties of Selected Sulfone-Containing Polymers
| Polymer Type | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Key Features |
|---|---|---|---|
| Poly(ether sulfone) (PES) | High | High | Excellent chemical and thermal resistance. tuntunplastic.com |
| Polysulfone (PSU) | Approx. 187°C aipprecision.com | High | High thermal stability and mechanical strength. aipprecision.com |
| Pyridine-containing Copolymers | Up to 290°C upatras.gr | Up to 450°C upatras.grresearchgate.net | Excellent film-forming properties and high oxidative stability. upatras.gr |
| Sulfonated Poly(ether sulfone) | Up to 370°C upatras.gr | - | Increased Tg with sulfonation degree. upatras.gr |
Role in Polymer Cross-linking Mechanisms
Cross-linking is a process that involves the formation of covalent or ionic bonds between polymer chains, resulting in a more rigid and resistant material. chempoint.com The sulfone group can participate in or facilitate cross-linking reactions in certain polymer systems. For instance, thermal treatment of sulfonated polyether ether ketone (SPEEK) can induce cross-linking via the formation of sulfone bridges. frontiersin.org This cross-linking enhances the mechanical strength and hydrolytic stability of the polymer. frontiersin.org
In some applications, divinyl sulfone (DVS) is used as a cross-linking agent. mdpi.com DVS reacts with hydroxyl groups on polymers like hyaluronic acid in a basic environment to form stable ether bonds, leading to the formation of a cross-linked network. mdpi.com While not this compound itself, this illustrates the reactivity of the sulfone moiety in cross-linking processes.
Organic Electronic Materials Development
This compound and its derivatives have emerged as important materials in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). chemicalbook.com
Integration in Organic Light-Emitting Diode (OLED) Materials for Improved Luminous Efficiency
This compound is utilized in the preparation of OLED materials to enhance their luminous efficiency. chemicalbook.com Sulfone derivatives, in general, have been identified as high-performing emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs. rsc.org TADF emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. mdpi.com
Diphenyl sulfone derivatives with carbazole (B46965) groups have shown promising results as TADF emitters. mdpi.com The sulfonyl group's tetrahedral shape helps to prevent excessive intermolecular interactions, which promotes strong intramolecular charge transfer. mdpi.com In one study, an OLED device using a diphenyl sulfone-based material as an emitter exhibited a turn-on voltage of 4.0 V and a maximum brightness of 178 cd/m². mdpi.com Furthermore, efficient energy transfer from an exciplex formed between a sulfone derivative and an arylamine derivative to a blue phosphorescent emitter has led to high-performance OLEDs with efficiencies over 50 lm/W at 100 cd/m². capes.gov.br
Computational Design of Sulfone-Based Emitters for Optimized Optical Properties
Computational methods, such as Density Functional Theory (DFT), are employed to design and understand the properties of sulfone-based emitters for OLEDs. rsc.orgresearchgate.net These studies investigate key parameters that influence TADF efficiency, including the singlet-triplet energy gap (ΔEST), spin-orbit coupling (SOC), and the nature of the electronic states. rsc.orgresearchgate.net
Computational modeling helps in rationalizing the effects of different structural parameters on the reverse intersystem crossing (RISC) rate, which is a critical step for TADF. researchgate.net For example, theoretical investigations have compared meta- and para-substituted sulfone-based emitters to understand the influence of the donor moiety's position on the photophysical properties. chemrxiv.org By computing properties like absorption spectra and natural transition orbitals, researchers can predict the experimental outcomes and rationally design novel, highly efficient TADF materials. researchgate.net
Table 2: Key Parameters in the Computational Design of Sulfone-Based TADF Emitters
| Parameter | Description | Importance for TADF Efficiency |
|---|---|---|
| Singlet-Triplet Energy Gap (ΔEST) | The energy difference between the lowest singlet and triplet excited states. researchgate.net | A small ΔEST is crucial for efficient reverse intersystem crossing (RISC). researchgate.net |
| Spin-Orbit Coupling (SOC) | The interaction between the electron's spin and its orbital motion. researchgate.net | SOC facilitates the transition between singlet and triplet states (ISC and RISC). researchgate.net |
| Nature of States | The character of the excited states (e.g., charge transfer, locally excited). rsc.org | Influences the radiative and non-radiative decay rates. |
| Donor-Acceptor Torsion Angle | The dihedral angle between the donor and acceptor moieties. researchgate.net | Affects the degree of charge transfer and the ΔEST. |
Strategic Reagent in Complex Organic Synthesis
This compound, also known as bis(4-methylphenyl) sulfone, is a versatile organic compound with the chemical formula (CH₃C₆H₄)₂SO₂. ontosight.ai It serves as a crucial intermediate and building block in the synthesis of a wide array of complex organic molecules. ontosight.ai Its utility spans various sectors, including pharmaceuticals, agrochemicals, and the development of novel heterocyclic compounds. The sulfonyl group (SO₂) flanked by two p-tolyl groups imparts specific reactivity to the molecule, making it a valuable tool for synthetic chemists. scispace.com
Key Intermediate in the Synthesis of Pharmaceutical Scaffolds
While direct incorporation of the this compound structure into final drug products is not extensively documented, its role as a precursor and intermediate is significant in the synthesis of pharmaceutically relevant scaffolds. ontosight.airesearchgate.net Sulfone-containing compounds, in general, are recognized for their importance in medicinal chemistry. scispace.com The synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents, can utilize this compound derivatives. researchgate.netbham.ac.uk For instance, cyclic sulfones are considered a noteworthy class of heterocyclic compounds with potential for the development of new active pharmaceutical ingredients. researchgate.net The this compound moiety can be chemically modified to introduce other functional groups, paving the way for the construction of complex molecular architectures found in bioactive molecules.
Building Block for Agrochemical Synthesis
This compound and its derivatives are employed as building blocks in the creation of agrochemicals, such as herbicides and pesticides. ontosight.ai A notable example is Diiodomethyl p-tolyl sulfone, a related compound used as an algaecide, bactericide, and fungicide. epa.govnih.gov This highlights the utility of the tolyl sulfone framework in designing molecules with specific biological activities relevant to agriculture. The stability and reactivity of the sulfone group allow for its incorporation into larger molecules designed to protect crops. scispace.com
Precursor for the Derivatization of Nitrogen Heterocycles (e.g., p-Tolylpyridines)
A significant application of this compound in organic synthesis is its use as a precursor for the synthesis of p-tolylpyridines. scbt.com Through a photochemical decomposition process, this compound can be used to introduce a p-tolyl group onto a pyridine ring, resulting in the formation of isomeric p-tolylpyridines (α, β, and γ). oup.com This reaction demonstrates the ability of this compound to serve as a source of p-tolyl radicals under photolytic conditions. oup.com The synthesis of such substituted nitrogen heterocycles is of great interest due to their prevalence in various biologically active compounds and functional materials. bham.ac.ukclockss.orgmdpi.comhbni.ac.in
Table 1: Isotopic Distribution Ratios in p-Tolylpyridines from this compound Photolysis
| Run No. | Compound | α-p-Tolylpyridine | β-p-Tolylpyridine | γ-p-Tolylpyridine |
|---|---|---|---|---|
| 1 | ArSO₂Ar | 1.06 | 1.15 | 1.09 |
Ar represents the p-tolyl group. Data sourced from a study on the p-tolylation of pyridine. oup.com
Applications in Protective Group Chemistry and Related Synthetic Transformations
This compound and related sulfone compounds find applications in protective group chemistry and other synthetic transformations. ontosight.ai The sulfonyl group is a well-established synthon in organic synthesis. scispace.com While specific examples detailing this compound as a protecting group are not abundant in the provided search results, the broader class of aryl sulfones is recognized for this purpose. For instance, sulfone derivatives can be used in the protection of alcohols and amines. ontosight.ai Furthermore, the sulfone moiety can act as a leaving group in certain reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds, a fundamental strategy in complex molecule synthesis. rsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Bis(4-methylphenyl) sulfone |
| Diiodomethyl p-tolyl sulfone |
| p-tolylpyridines |
| Alcohols |
Structure Reactivity and Structure Property Relationships in Di P Tolyl Sulfone Systems
Correlations between Aromatic Substituent Electronic Effects and Sulfone Reactivity
The reactivity of aryl sulfones, including di-p-tolyl sulfone, is significantly influenced by the electronic nature of substituents on the aromatic rings. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for understanding these effects by relating reaction rates and equilibrium constants to the electronic properties of substituents. wikipedia.org
In the context of this compound, the methyl groups in the para positions are electron-donating. This characteristic can influence reactions in several ways. For instance, in electrophilic aromatic substitution reactions, the electron-donating nature of the methyl groups can activate the aromatic rings, making them more susceptible to attack by electrophiles. Conversely, for reactions where the sulfonyl group acts as a leaving group, the electronic nature of the substituents can affect the stability of the resulting intermediates.
Studies on the synthesis of various diaryl sulfones have shown that electron-donating groups on the aromatic ring generally increase the reaction rate and yield. tandfonline.com For example, in the Friedel-Crafts sulfonylation of toluene (B28343) with p-toluenesulfonyl chloride, the presence of the electron-donating methyl group on both reactants contributes to a more facile reaction compared to unsubstituted or electron-withdrawn analogues. tandfonline.com
The following table, derived from studies on the synthesis of unsymmetrical diaryl sulfones, illustrates the general trend of substituent effects on reaction efficiency.
Table 1: Effect of Aromatic Substituents on the Synthesis of Diaryl Sulfones
| Reactant 1 (ArSO₂Cl) | Reactant 2 (Ar'H) | Substituent on Ar' | Electronic Effect | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonyl chloride | Toluene | p-CH₃ | Electron-donating | 2.5 | 92 |
| p-Toluenesulfonyl chloride | Anisole | p-OCH₃ | Strongly Electron-donating | 2 | 93 |
| p-Toluenesulfonyl chloride | Chlorobenzene | p-Cl | Electron-withdrawing | 4 | 78 |
| p-Toluenesulfonyl chloride | Bromobenzene | p-Br | Electron-withdrawing | 4 | 75 |
Data adapted from studies on Friedel-Crafts sulfonylation reactions. tandfonline.com
This data clearly indicates that electron-donating groups accelerate the reaction and improve yields, while electron-withdrawing groups have the opposite effect. This can be rationalized by the stabilization of the positively charged intermediate (arenium ion) formed during electrophilic aromatic substitution by electron-donating groups.
Impact of the Sulfonyl Group on Molecular Stability Trends (e.g., Comparison with Di-p-tolyl Sulfide)
The oxidation state of the sulfur atom plays a crucial role in determining the molecular stability of organosulfur compounds. A comparison between this compound and its reduced counterpart, di-p-tolyl sulfide (B99878), highlights the significant impact of the sulfonyl group.
This compound exhibits considerably greater thermal stability than di-p-tolyl sulfide. The sulfonyl group (SO₂) is a robust, oxidized functional group, and the sulfur-oxygen bonds are strong. In contrast, the sulfide linkage is more susceptible to oxidation and thermal decomposition. Di-p-tolyl sulfide is reported to decompose at temperatures above 98°C, while this compound has a melting point of 158-160°C and requires much higher temperatures for thermal degradation. sigmaaldrich.com
The enhanced stability of the sulfone can be attributed to the higher oxidation state of the sulfur atom and the strong, polar S=O bonds. The enthalpy of formation for this compound is significantly more negative than that of di-p-tolyl sulfide, reflecting the greater thermodynamic stability of the sulfone.
Table 2: Comparison of Thermal Properties of this compound and Di-p-tolyl Sulfide
| Compound | Molecular Formula | Functional Group | Melting Point (°C) | Decomposition Temperature (°C) | Enthalpy of Formation (ΔfH°) (kJ/mol) |
| This compound | C₁₄H₁₄O₂S | Sulfone (-SO₂-) | 158-160 | >350 | -320 |
| Di-p-tolyl Sulfide | C₁₄H₁₄S | Sulfide (-S-) | 56-57.5 | >98 | Not readily available, but less negative than the sulfone |
Data compiled from various sources. sigmaaldrich.comresearchgate.net
Electronic Structure-Reactivity Correlations in Photochemical and Radical Pathways
This compound can undergo photochemical reactions, typically involving the cleavage of the carbon-sulfur bond upon UV irradiation to generate radical intermediates. smolecule.comoup.com The electronic structure of the molecule is a key determinant of its photochemical reactivity.
The photolysis of this compound in a suitable solvent like pyridine (B92270) can lead to the formation of p-tolyl radicals. oup.com These radicals can then react with the solvent to produce isomeric p-tolylpyridines. oup.com The distribution of these isomers can provide insights into the nature of the reactive intermediates. Interestingly, the isomer distribution ratio obtained from the photolysis of this compound differs from that of other p-tolyl radical sources, suggesting a specific interaction between the excited sulfone and the pyridine solvent. oup.com
The presence of the sulfonyl group, a strong electron-withdrawing group, influences the electronic transitions that can be induced by UV light. The absorption of UV radiation promotes electrons to higher energy molecular orbitals, and in the case of diaryl sulfones, this can lead to a dissociative excited state, resulting in the homolytic cleavage of the C-S bond.
Furthermore, the oxidation state of the sulfur atom has been shown to tune the excited-state photochemical reactivity. chinesechemsoc.org In a study comparing a sulfide, sulfoxide (B87167), and sulfone, the sulfone derivative exhibited reversible photochromism through a radical-mediated intramolecular photocyclization, while the sulfide and sulfoxide showed different photochemical behaviors. chinesechemsoc.org This highlights the critical role of the sulfonyl group's electronic structure in dictating the photochemical pathway.
Radical reactions involving sulfones are also important in synthetic chemistry. Sulfonyl radicals can be generated from sulfonyl-containing compounds and participate in various addition and coupling reactions. rsc.org While this compound itself is relatively stable, related sulfonyl derivatives are employed as sources of sulfonyl radicals in organic synthesis. d-nb.info
Influence of the Di-p-tolyl Moiety on Reaction Selectivity and Overall Synthetic Efficiency
The di-p-tolyl moiety, consisting of two para-substituted toluene rings, exerts a notable influence on the selectivity and efficiency of reactions involving this compound. The steric and electronic properties of this framework are key contributing factors.
In reactions such as Friedel-Crafts sulfonylation, the presence of the p-tolyl groups can direct the regioselectivity of the reaction. For example, the synthesis of this compound itself from toluene and p-toluenesulfonyl chloride is highly selective for the para-substituted product due to the directing effect of the methyl group and steric hindrance at the ortho positions. scispace.com Studies on the sulfonylation of toluene with various sulfonylating agents over solid acid catalysts have demonstrated high para-selectivity. scispace.com
Furthermore, the symmetrical nature of this compound can simplify product mixtures in certain reactions. In cases where the two aryl groups are equivalent, the number of possible products is reduced compared to an unsymmetrical diaryl sulfone.
Future Research Directions and Unexplored Avenues for Di P Tolyl Sulfone
Exploration of Di-p-tolyl Sulfone within Sustainable Chemistry Frameworks
The principles of green chemistry are increasingly guiding research into the synthesis and application of chemical compounds, and this compound is no exception. Future investigations are likely to focus on developing more environmentally friendly synthetic routes and understanding the compound's lifecycle and biodegradability.
Current synthesis methods, such as the sulfonylation of toluene (B28343) with p-toluenesulfonic acid, often rely on catalysts and conditions that could be optimized for sustainability. smolecule.comcore.ac.uk Research into solid acid catalysts, like metal-exchanged montmorillonites, presents a promising eco-friendly alternative for sulfone synthesis. researchgate.net These catalysts are often reusable and can lead to milder reaction conditions. researchgate.net
Further research is needed to assess the biodegradability of this compound and its derivatives. While some studies have touched upon the environmental fate of related compounds, a comprehensive understanding of this compound's persistence and potential for microbial degradation is still lacking. regulations.govepa.gov For instance, a derivative, diiodomethyl p-tolyl sulfone, is noted for its use as a biocide, but its environmental impact and degradation pathways require more thorough investigation. epa.govnih.gov
Development of Novel Catalytic Systems for Targeted Transformations of this compound
The sulfone group in this compound is a key functional group that can be targeted for various chemical transformations. The development of novel catalytic systems is crucial for unlocking new synthetic pathways and applications.
Recent advancements have shown that sulfones can participate in cross-coupling reactions, traditionally dominated by halides and triflates. rsc.orgacs.org Future research will likely focus on expanding the scope of these reactions for this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org This could involve the use of palladium, nickel, or other transition metal catalysts to activate the carbon-sulfur bond. rsc.org The development of ligands that can facilitate these challenging transformations will be a key area of exploration. rsc.org
Furthermore, catalytic systems that allow for the selective functionalization of the aromatic rings of this compound while leaving the sulfone group intact are also of interest. rsc.org This would enable the synthesis of a wide range of derivatives with tailored properties for various applications.
Investigation in Emerging Advanced Materials Applications beyond OLEDs
While this compound and its derivatives have shown promise in organic light-emitting diodes (OLEDs), their potential in other advanced materials is an area ripe for exploration. Its thermal stability and structural features make it an attractive building block for high-performance polymers and other functional materials.
For example, the incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal and mechanical properties. Research into poly(aryl ether sulfone)s (PAES) has demonstrated the desirable characteristics that sulfone-containing polymers can exhibit. pnas.org Future studies could explore the synthesis and characterization of novel polymers derived from this compound for applications in membranes, engineering plastics, and advanced composites.
Additionally, the unique electronic properties of this compound could be leveraged in the development of new sensory materials or as components in energy storage devices. Its ability to form stable radical ions suggests potential applications in organic electronics beyond OLEDs. osaka-u.ac.jpresearchgate.net
Deepening Mechanistic Understanding through Advanced Spectroscopic and In-situ Techniques
A more profound understanding of the reaction mechanisms involving this compound is essential for optimizing existing processes and discovering new transformations. Advanced spectroscopic techniques and in-situ monitoring can provide invaluable insights into the transient intermediates and reaction pathways.
Techniques such as time-resolved spectroscopy can be employed to study the photolytic cleavage of this compound and the behavior of the resulting reactive intermediates. smolecule.com In-situ NMR and IR spectroscopy can monitor the progress of catalytic reactions in real-time, helping to elucidate the role of the catalyst and identify key intermediates. chemicalbook.comacs.org The application of techniques like Confocal Raman microprobe spectroscopy could also offer high-resolution spatial and chemical information. kit.ac.jp
By combining experimental data from these advanced techniques with computational modeling, a more complete picture of the reaction dynamics can be achieved. This deeper mechanistic understanding will facilitate the rational design of more efficient and selective chemical processes.
Leveraging Computational Modeling for Predictive Material Design and Reaction Discovery
Computational modeling, particularly density functional theory (DFT), has become an indispensable tool in modern chemical research. science.gov For this compound, computational methods can be used to predict its properties, explore reaction mechanisms, and guide the design of new materials. osaka-u.ac.jpresearchgate.netscience.gov
DFT calculations can provide insights into the electronic structure, molecular geometry, and reactivity of this compound and its derivatives. osaka-u.ac.jpscience.gov This information can be used to predict their suitability for specific applications, such as in electronic devices or as components in high-performance polymers. For instance, computational studies have been used to investigate the properties of diphenyl sulfone derivatives for OLED applications and to understand the formation of dimer radical ions. osaka-u.ac.jpresearchgate.net
Furthermore, computational modeling can be used to screen potential catalysts and reaction conditions for new transformations of this compound, accelerating the discovery of novel synthetic methodologies. pnas.org The integration of machine learning with computational chemistry also presents an exciting avenue for the automated design of materials with desired properties based on the this compound scaffold. researchgate.netacs.org
Q & A
Basic Research Questions
Q. What spectroscopic methods are standard for characterizing Di-p-tolyl sulfone’s structural and electronic properties?
- Methodological Answer : Use 100 MHz NMR spectroscopy to analyze chemical shifts (e.g., internal tetramethylsilane reference) and ESR spectroscopy to detect radical intermediates. For example, DTS cation radicals can be studied via ESR to determine spin density distribution . Mass spectrometry (AP-measurements) with deuterated derivatives can elucidate fragmentation pathways, such as the decomposition of [M-STol]+ ions .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in a tightly sealed, dry, and ventilated container to avoid degradation .
- Waste disposal : Segregate chemical waste and transfer to certified hazardous waste management services to prevent environmental contamination .
- PPE : Use gloves, lab coats, and fume hoods to mitigate exposure risks (H303, H313, H333 warnings) .
Q. How can researchers design initial experiments to assess DTS’s reactivity in organic synthesis?
- Methodological Answer :
- Reaction setup : Use sodium amide in liquid ammonia for deprotonation, followed by benzylation with benzyl chloride. Monitor by thin-layer chromatography (TLC) to detect intermediates like mono-benzyl derivatives or stilbene byproducts .
- Control parameters : Track color changes (e.g., purple stilbene formation) and optimize reaction times to minimize side products .
Advanced Research Questions
Q. How do electron-donating substituents influence the ionization potential and radical ion stability of DTS derivatives?
- Methodological Answer :
- Pulse radiolysis : Irradiate DTS solutions (e.g., 20 mM in 1,2-dichloroethane) with an 8 ns electron beam. Analyze transient absorption spectra at 0–300 ns to observe DCE·+ bands (360 nm, 500 nm). Compare with methoxy-substituted analogs (e.g., 4,4′-dimethoxydiphenyl sulfone) to quantify ionization potential reduction via hole-transfer kinetics .
- Data interpretation : Lower ionization potentials in methoxy derivatives correlate with faster hole transfer from DCE·+ to the sulfone, altering transient absorption profiles .
Q. How can researchers resolve contradictions in DTS radical ion data across solvent systems?
- Methodological Answer :
- Solvent calibration : Compare results from polar solvents (e.g., CH₃NO₂-AlCl₃) with non-polar media. Use ESR to measure spin densities and validate against theoretical models (e.g., Sullivan-Shine parameters) .
- Error mitigation : Account for solvent dielectric effects on radical stability and use deuterated analogs to confirm fragmentation pathways .
Q. What statistical approaches are optimal for analyzing DTS’s inhibitory effects in biological assays?
- Methodological Answer :
- Experimental design : Implement a completely randomized single-factor ANOVA with triplicate trials. Test concentrations (e.g., 0.25–1.0 mg/mL) against controls, measuring outcomes like germination inhibition or IC₅₀ values .
- Post-hoc analysis : Apply Tukey’s test (p < 0.05) to differentiate treatment effects. Use software (e.g., Minitab 16.2.3) to calculate mean differences and standard deviations .
Key Considerations for Experimental Reproducibility
- Spectroscopic calibration : Regularly validate NMR/ESR instruments with certified standards to ensure data accuracy .
- Reaction optimization : Pre-test benzylation conditions (e.g., stoichiometry, temperature) to reduce stilbene byproduct formation .
- Statistical rigor : Report effect sizes with confidence intervals alongside p-values to enhance interpretability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
